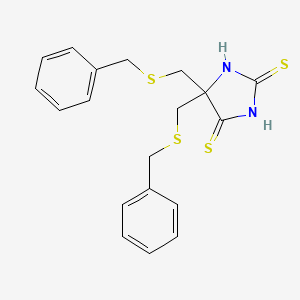
5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione is a chemical compound with the molecular formula C19H20N2O2S2 and a molecular weight of 372.504 g/mol . This compound belongs to the class of hydantoins, which are known for their diverse applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione typically involves the reaction of hydantoin derivatives with benzylthiol. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydantoin, followed by the addition of benzylthiol to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted hydantoins depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticonvulsant and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, such as photochromic compounds and polymers.
Mecanismo De Acción
The mechanism of action of 5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Hydantoin: The parent compound of 5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione.
5,5-Diphenylhydantoin: Known for its anticonvulsant properties.
5,5-Dimethylhydantoin: Used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to the presence of benzylthio groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s reactivity and potential biological activities compared to other hydantoin derivatives .
Propiedades
Número CAS |
142979-96-2 |
|---|---|
Fórmula molecular |
C19H20N2S4 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
5,5-bis(benzylsulfanylmethyl)imidazolidine-2,4-dithione |
InChI |
InChI=1S/C19H20N2S4/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23) |
Clave InChI |
LSVVTJTZYRGALO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC2(C(=S)NC(=S)N2)CSCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


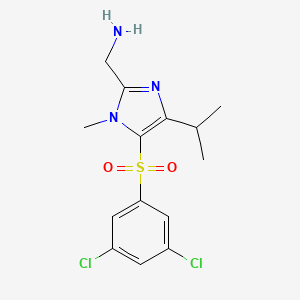
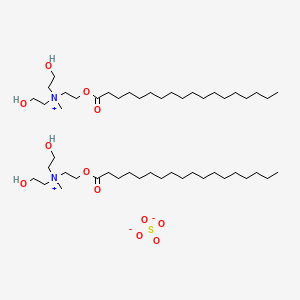

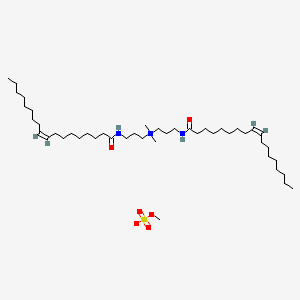
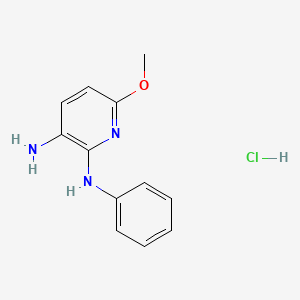
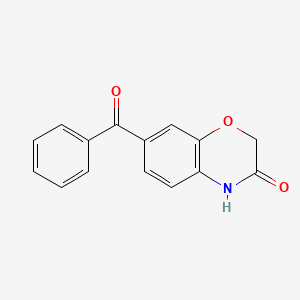
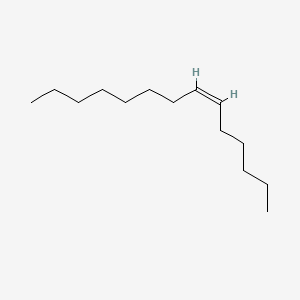


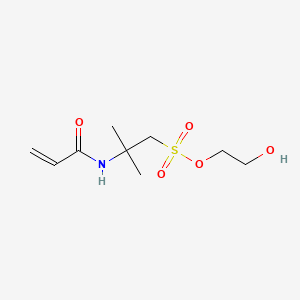
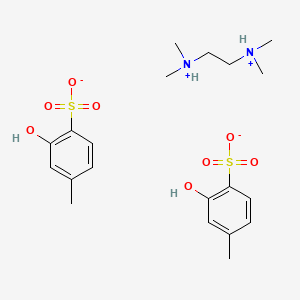
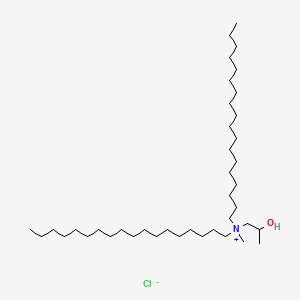
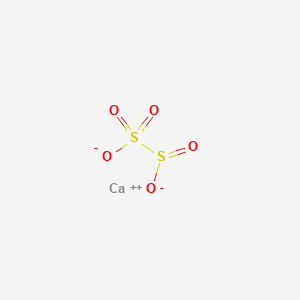
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
